N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-23(22-4-2-8-30-22)27-7-1-3-19-5-6-20(12-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSTBJHIJYEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantane and tetrahydroquinoline moieties can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents such as bromine or chlorine .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating a reduction in cell viability at specific concentrations.
- Induction of Apoptosis : Flow cytometry assays have shown increased apoptosis rates in treated cells compared to controls, suggesting the compound's potential as an anticancer agent.
Neuropharmacological Effects
The compound's interaction with serotonin receptors indicates potential applications in neuropharmacology. Similar compounds have been studied for their effects on mood regulation and anxiety disorders:
- Serotonin Receptor Modulation : By binding to serotonin receptors, this compound may influence neurotransmission pathways, which can be beneficial in treating depression or anxiety-related disorders.
Case Study 1: Antitumor Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of similar compounds. The results indicated that derivatives with thiophene and quinoline structures showed promising activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuropharmacological Evaluation
Research conducted on related compounds demonstrated their efficacy in modulating serotonin receptors. In vitro studies indicated that these compounds could significantly alter serotonin signaling pathways, leading to potential therapeutic applications in mood disorders.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analog: N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide (CAS: 955640-62-7)
Key Differences :
- Core Structure: The analog contains a tetrahydroisoquinoline ring (benzene fused to piperidine at 3,4-positions) instead of tetrahydroquinoline (benzene fused to piperidine at 2,3-positions). This alters the spatial orientation of functional groups.
- Substitution Position: The thiophene-2-carbonyl group is attached at position 2 of the tetrahydroisoquinoline ring, whereas the target compound has the same group at position 1 of tetrahydroquinoline.
- Molecular Formula : Identical (C₂₅H₂₈N₂O₂S; MW: 420.57), but structural isomerism leads to divergent physicochemical properties .
Implications :
Functional Group Analog: N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
Key Differences :
- Functional Group : Replaces the carboxamide (CONH) with a carbothioamide (CSNH), introducing sulfur into the structure.
- Core Structure: Shares the tetrahydroisoquinoline scaffold but lacks the thiophene-2-carbonyl group.
- Molecular Formula : C₁₉H₂₄N₂S (MW: 320.47), significantly smaller than the target compound .
Implications :
- The carbothioamide group reduces hydrogen-bonding capacity, decreasing solubility (measured logS: -4.1 vs. -3.5 for carboxamides) but increasing membrane permeability.
- In vitro studies show weaker inhibition of viral neuraminidase (IC₅₀: 12 μM vs. 8 μM for carboxamide derivatives), suggesting carboxamides are more pharmacologically active .
Comparative Data Table
Research Findings and Pharmacological Insights
- Adamantane Derivatives : Adamantane’s rigidity and lipophilicity enhance blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies .
- Thiophene vs.
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: Molecular dynamics simulations indicate the tetrahydroquinoline core adopts a semi-planar conformation, favoring interactions with flat enzyme active sites, whereas tetrahydroisoquinoline’s bent structure may limit accessibility .
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 452.6 g/mol |
| CAS Number | 1005298-70-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various cellular processes. The thiophene moiety enhances its binding affinity to target sites, potentially increasing its therapeutic efficacy.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated an IC value of less than 10 μM against HeLa and MCF-7 cell lines, demonstrating potent antiproliferative effects .
Urease Inhibition
Urease inhibition is another notable activity of this compound. In vitro assays demonstrated that it effectively inhibits urease, an enzyme linked to various pathological conditions:
- IC Values : The compound exhibited an IC value comparable to established urease inhibitors, suggesting its potential utility in treating urease-related diseases .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the thiophene and adamantane moieties have been shown to influence potency and selectivity:
- Thiophene Substitutions : Variations in substituents on the thiophene ring have been linked to enhanced anticancer activity. For example, the introduction of halogens or alkyl groups has been associated with increased binding affinity and improved pharmacological profiles .
Case Studies
Several case studies have documented the efficacy of thiophene-derived compounds similar to this compound:
- Study on HepG2 Cells : A derivative demonstrated an IC value of 23 µg/mL against HepG2 cells and induced cell cycle arrest in the G2/M phase .
- Combination Therapy : The compound's potential for use in combination therapies with existing anticancer drugs has been explored, showing synergistic effects that enhance overall efficacy .
Q & A
Q. What structural features of this compound influence its biological activity?
The compound integrates adamantane (a rigid hydrocarbon cage) and thiophene-2-carbonyl-tetrahydroquinoline moieties. The adamantane group enhances lipophilicity and metabolic stability, while the tetrahydroquinoline scaffold enables π-π stacking interactions with biological targets like enzymes or receptors . The thiophene ring introduces sulfur-based electronic effects, potentially modulating binding affinity .
Q. What spectroscopic methods confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR): and NMR validate proton environments and carbon frameworks (e.g., adamantane CH signals at δ 1.6–2.1 ppm; thiophene protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 478.66) .
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., adamantane C-C bond lengths ~1.54 Å) .
Intermediate Questions
Q. How is this compound synthesized, and what are critical reaction conditions?
A multi-step synthesis is typical:
Adamantane-1-carboxylic acid activation via EDCl/HOBt to form the reactive acyl chloride.
Coupling with tetrahydroquinoline amine : Conducted in dry DCM under N, requiring stoichiometric control to avoid diastereomer formation .
Thiophene-2-carbonyl introduction : Achieved via Suzuki-Miyaura coupling or nucleophilic acyl substitution (yields ~30–54% depending on catalyst, e.g., Pd(PPh)) .
Q. Key Optimization Factors :
- Solvent polarity (e.g., DMF for polar intermediates).
- Temperature control (0–25°C for amine coupling).
- Purification via HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are used to evaluate its pharmacological potential?
- Minimum Inhibitory Concentration (MIC) : For antimicrobial activity (e.g., against Mycobacterium tuberculosis MmpL3 protein) .
- Cytotoxicity (CC) : MTT assays on HEK-293 cells to assess safety margins .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 IC determination) .
Advanced Questions
Q. How do conflicting bioactivity data arise across studies, and how are they resolved?
Discrepancies in IC values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may stem from:
- Assay Conditions : Variations in buffer pH or co-solvents (e.g., DMSO >1% alters protein conformation) .
- Isomerism : Unresolved stereocenters in tetrahydroquinoline (e.g., 7-position configuration affects target binding) .
Resolution : - Chiral HPLC to isolate enantiomers.
- Molecular Dynamics Simulations : To correlate stereochemistry with binding free energy (e.g., using AutoDock Vina) .
Q. What strategies optimize its metabolic stability without compromising potency?
- Adamantane Fluorination : Introducing CF groups at C9/C10 reduces CYP450-mediated oxidation .
- Tetrahydroquinoline N-Methylation : Shields the amine from glucuronidation .
- Prodrug Design : Phosphonate ester derivatives improve aqueous solubility (e.g., logP reduction from 4.2 to 2.8) .
Methodological Guidance
Q. Designing a SAR Study for This Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
